molecular formula C18H21NO3S B6506069 1-(furan-2-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine CAS No. 1421477-51-1

1-(furan-2-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine

Cat. No.: B6506069
CAS No.: 1421477-51-1
M. Wt: 331.4 g/mol
InChI Key: UEOWXPBYOGCLQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core substituted at position 1 with a furan-2-carbonyl group and at position 4 with a [(4-methoxyphenyl)sulfanyl]methyl moiety. The sulfanyl (thioether) linker at position 4 distinguishes it from sulfonamide or sulfone derivatives, influencing both electronic and steric properties .

Properties

IUPAC Name

furan-2-yl-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-21-15-4-6-16(7-5-15)23-13-14-8-10-19(11-9-14)18(20)17-3-2-12-22-17/h2-7,12,14H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOWXPBYOGCLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Analogues and Their Properties

Compound Name Core Structure Position 1 Substituent Position 4 Substituent Key Functional Groups Biological Relevance Reference
Target Compound Piperidine Furan-2-carbonyl [(4-Methoxyphenyl)sulfanyl]methyl Thioether, Methoxy Under investigation -
9a (N-(2,5-Dimethylphenyl)-2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide) Piperidine Triazole-linked sulfonamide 4-Methoxyphenylsulfonyl Sulfonamide, Triazole Anticancer/antibacterial
8c ({1‑[(4-Chlorophenyl)methyl]piperidin‑4‑yl}(4‑fluorophenyl)methanol) Piperidine 4-Chlorophenylmethyl 4-Fluorophenylmethanol Halogenated aryl, Alcohol σ1 Receptor ligand
W-18 (1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) Piperidylidene 4-Nitrophenylethyl 4-Chlorophenylsulfonamide Sulfonamide, Nitro NMDA receptor antagonist
25 (1-[(4-Methoxyphenyl)methyl]-piperidine-3-carboxylic acid ethyl ester) Piperidine Ethyl ester 4-Methoxyphenylmethyl Ester, Methoxy Synthetic intermediate
7a (2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide) Piperidine Triazole-linked sulfonamide 4-Methoxyphenylsulfonyl Sulfonamide, Triazole Antimicrobial
Methoxetamine ((RS)-2-(ethylamino)-2-(3-methoxyphenyl)cyclohexanone) Cyclohexanone 3-Methoxyphenyl Ethylamino Ketone, Methoxy NMDA receptor antagonist

Comparative Analysis

Sulfur-Containing Groups
  • Target Compound : The thioether group at position 4 offers moderate electron-donating effects and lower polarity compared to sulfonamides (e.g., 9a , 7a ) or sulfones. This may enhance membrane permeability and metabolic stability .
Aromatic Substituents
  • The 4-methoxyphenyl group in the target compound and 9a /7a enhances lipophilicity and may engage in π-π stacking with hydrophobic receptor pockets. In contrast, 8c uses halogenated aryl groups (Cl, F) for σ1 receptor binding, emphasizing steric and electronic tuning .
  • Methoxetamine and W-18 leverage methoxy/nitro groups for NMDA receptor antagonism, suggesting the target compound’s methoxy group could similarly modulate receptor affinity .
Positional Effects
  • Piperidine substituent positions critically influence activity. For example, W-18 and fentanyl differ in piperidine substitution (2- vs. 4-piperidinyl), drastically altering receptor selectivity . The target compound’s 1,4-disubstitution may optimize spatial alignment for target engagement.
Physicochemical Properties
  • The furan-2-carbonyl group introduces a planar, conjugated system distinct from bulkier substituents like triazoles (9a , 7a ) or esters (25 ). This could reduce steric hindrance while maintaining moderate logP (~3.9, comparable to carboxyterfenadine ).

Research Findings and Implications

  • Receptor Interactions : Analogues with methoxy groups (e.g., Methoxetamine , 8c ) show high NMDA or σ1 receptor affinity, implying the target compound’s 4-methoxyphenyl group may confer similar targeting .
  • Metabolic Stability : Thioethers generally exhibit greater stability than sulfonamides due to reduced oxidative susceptibility, positioning the target compound as a candidate for prolonged activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.